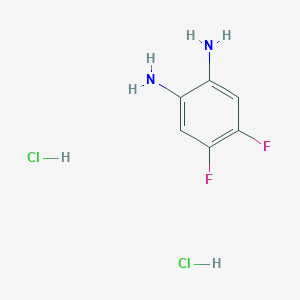
4,5-Difluoro-o-phenylenediamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-o-phenylenediamine dihydrochloride, also known as DFPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFPD is a fluorinated derivative of o-phenylenediamine and is used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-o-phenylenediamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the target cells. For example, 4,5-Difluoro-o-phenylenediamine dihydrochloride has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been found to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
4,5-Difluoro-o-phenylenediamine dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been shown to disrupt the cell membrane integrity and increase the permeability of bacterial cells. In mammalian cells, 4,5-Difluoro-o-phenylenediamine dihydrochloride has been found to induce apoptosis and inhibit cell proliferation. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Difluoro-o-phenylenediamine dihydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. 4,5-Difluoro-o-phenylenediamine dihydrochloride is also stable under normal laboratory conditions and can be easily stored. However, 4,5-Difluoro-o-phenylenediamine dihydrochloride has some limitations. It is toxic and can be hazardous if not handled properly. 4,5-Difluoro-o-phenylenediamine dihydrochloride is also highly reactive and can react with other chemicals in the laboratory, leading to unwanted byproducts.
Orientations Futures
4,5-Difluoro-o-phenylenediamine dihydrochloride has several potential applications in various fields of science. Future research can focus on the development of new synthetic routes for 4,5-Difluoro-o-phenylenediamine dihydrochloride and its derivatives. 4,5-Difluoro-o-phenylenediamine dihydrochloride can also be used as a starting material for the synthesis of new fluorescent dyes and pharmaceuticals. Further studies can also investigate the mechanism of action of 4,5-Difluoro-o-phenylenediamine dihydrochloride and its potential as a therapeutic agent for various diseases. Additionally, 4,5-Difluoro-o-phenylenediamine dihydrochloride can be studied for its environmental impact and toxicity. Overall, 4,5-Difluoro-o-phenylenediamine dihydrochloride has promising potential for future research and development in various fields of science.
Méthodes De Synthèse
The synthesis of 4,5-Difluoro-o-phenylenediamine dihydrochloride involves the reaction of o-phenylenediamine with hydrofluoric acid and sodium nitrite. The reaction is carried out in the presence of a reducing agent such as sodium sulfite or sodium thiosulfate. The resulting product is then treated with hydrochloric acid to obtain 4,5-Difluoro-o-phenylenediamine dihydrochloride in the form of dihydrochloride salt. The yield of 4,5-Difluoro-o-phenylenediamine dihydrochloride can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
4,5-Difluoro-o-phenylenediamine dihydrochloride has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of fluorescent dyes, pharmaceuticals, and agrochemicals. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been studied for its antimicrobial, anticancer, and antiviral properties. It has been shown to inhibit the growth of various bacterial and fungal strains. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Propriétés
Numéro CAS |
123470-46-2 |
|---|---|
Nom du produit |
4,5-Difluoro-o-phenylenediamine dihydrochloride |
Formule moléculaire |
C6H8Cl2F2N2 |
Poids moléculaire |
217.04 g/mol |
Nom IUPAC |
4,5-difluorobenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H6F2N2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H |
Clé InChI |
INASJXRZZRLVPS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)F)N)N.Cl.Cl |
SMILES canonique |
C1=C(C(=CC(=C1F)F)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



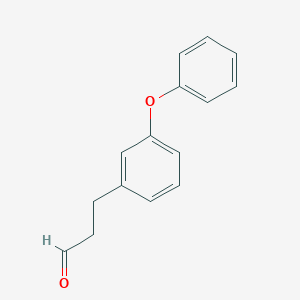
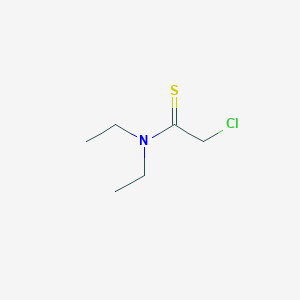
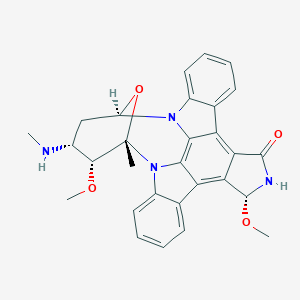
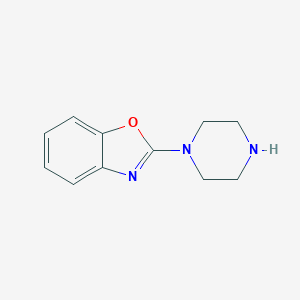
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
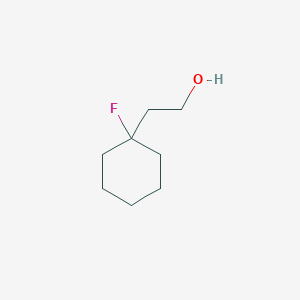
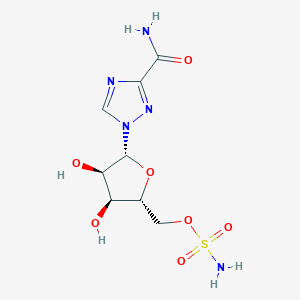
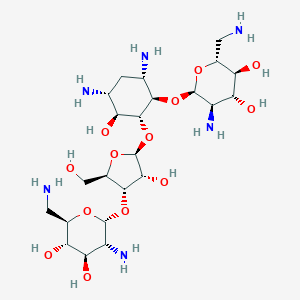
![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)
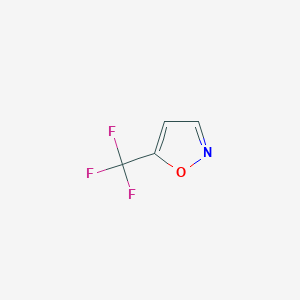
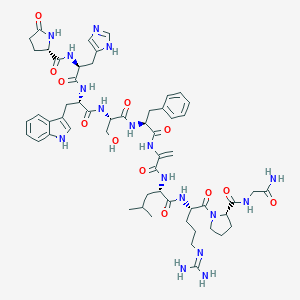
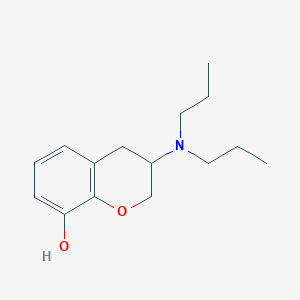
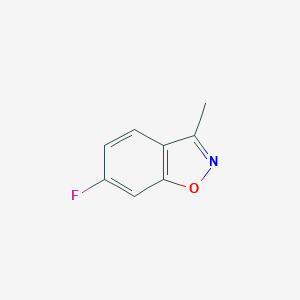
![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)